6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine
Overview
Description
“6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine” is a chemical compound . It is used as a dispersing agent, emulsifying agent, and corrosion inhibitor .
Synthesis Analysis
The synthesis of related compounds involves the conversion of this compound into derivatives like 9-hydroxy-derivative. Another synthesis method involves the chemoselective and enantioselective reduction of cyclohepta pyridine-5,9-dione .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code:1S/C10H12N2O2/c13-12(14)9-6-8-4-2-1-3-5-10(8)11-7-9/h6-7H,1-5H2
.
Scientific Research Applications
Synthesis and Biological Activities
- Anti-Inflammatory Applications : 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine analogues have been identified with significant in vivo anti-inflammatory activity. Notably, compound 27 (WY-28342) showed optimal activity in rat models of carrageenan paw edema and adjuvant arthritis (Calhoun et al., 1995).
Chemical Synthesis Techniques
- Synthesis of Cyclohepta[b]pyridine Derivatives : A method involving the dehydrobromination of αα-dibromocycloheptanones has been developed to synthesize this compound (Jones et al., 1973).
Pharmaceutical Research
- Proton Pump Inhibitors : A benzimidazole derivative containing a this compound moiety (TY-11345) demonstrated superior properties compared to omeprazole in inhibiting (H+ + K+)-ATPase and gastric acid secretion (Yamada et al., 1995).
Anticancer Research
- Anticancer Agent Synthesis : Novel methodologies were developed for synthesizing derivatives of 6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-b]pyridine, showing promising cytotoxicity against human cancer cell lines, including lung, breast, and colon cancer (Behbehani et al., 2020).
Crystallographic Studies
- Crystal Structure Analysis : Detailed crystallographic studies have been conducted on several cyclohepta[b]pyridine derivatives, providing insights into their molecular configurations (Albov et al., 2004).
Anti-Tuberculosis Activity
- Anti-Mycobacterial Activity : Benzo[6,7]cyclohepta[1,2-b]pyridine-1,2,3-triazole hybrids were synthesized and displayed potent in vitro activity against Mycobacterium tuberculosis, with minimal cytotoxicity (Sajja et al., 2017).
Mechanism of Action
Target of Action
The primary target of 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine is the proton pump, specifically the (H++K+)-ATPase . This enzyme plays a crucial role in gastric acid secretion, making it a key target for antiulcer activity .
Mode of Action
This compound: interacts with the (H++K+)-ATPase enzyme, inhibiting its function . This inhibition reduces gastric acid secretion, thereby providing relief from conditions such as ulcers .
Biochemical Pathways
The inhibition of the (H++K+)-ATPase enzyme by This compound affects the biochemical pathway of gastric acid secretion . The downstream effects include reduced acidity in the stomach, which can help in the healing of ulcers .
Pharmacokinetics
The ADME properties of This compound Some analogs of this compound have shown superior properties to omeprazole in biological examinations in vivo .
Result of Action
The molecular and cellular effects of This compound ’s action include the inhibition of gastric acid secretion, leading to a decrease in stomach acidity . This can result in the healing of ulcers and relief from associated symptoms .
Properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-2-5-9-6-4-8-11-10(9)7-3-1/h4,6,8H,1-3,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CULUYAUTCSKQNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50992663 | |
Record name | 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50992663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7197-96-8 | |
Record name | 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7197-96-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Cycloheptenopyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007197968 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50992663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,7,8,9-tetrahydro-5H-cyclohepta(b)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.790 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-CYCLOHEPTENOPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FT76EZW9PS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine derivatives that contribute to their anti-inflammatory activity?
A1: Research suggests that replacing the CH linkage in 8-benzylidene-substituted 5,6,7,8-tetrahydroquinolines with other spacer groups and expanding the cycloalkyl ring to a seven-membered system enhances anti-inflammatory activity. Specifically, 2-substituted 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridines, such as compound 27 (WY-28342), have demonstrated notable efficacy in rat models of carrageenan paw edema and developing adjuvant arthritis. []
Q2: How does the cycloheptane ring conformation influence the crystal structure of this compound derivatives?
A2: X-ray crystallography studies reveal that the cycloheptane ring typically adopts a chair conformation in these compounds. This conformation influences the overall molecular geometry and interactions with surrounding molecules in the crystal lattice. For example, in 2-(4-bromophenyl)-4-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine, the chair conformation of the cycloheptane ring contributes to the observed C—Br⋯π interactions that govern the three-dimensional supramolecular architecture. []
Q3: Can this compound be used as a scaffold for developing novel antiulcer agents?
A3: Yes, studies have demonstrated the potential of this scaffold in antiulcer drug development. For instance, TY-11345, a benzimidazole derivative incorporating the this compound moiety, exhibited superior antisecretory potency and (H+ + K+)-ATPase inhibitory activity compared to omeprazole. This suggests that further exploration of this chemical class could lead to promising antiulcer therapies. []
Q4: Has the this compound scaffold been investigated for its cardioprotective potential?
A4: Yes, research has explored the cardioprotective effects of compounds containing this scaffold. TY-51924, a sodium 3-guanidinocarbonyl-2-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-9-ylmethyl sulfate monoethanolate, demonstrated selective inhibition of the Na+/H+ exchanger (NHE)-1. In dog models of ischemia/reperfusion injury, TY-51924 administered before reperfusion significantly reduced infarct size, suggesting potential as a cardioprotective agent. []
Q5: What synthetic strategies are commonly employed to prepare this compound derivatives?
A5: Several synthetic routes have been reported, including:
- Dehydrobromination: αα-Dibromocycloheptanones can be treated with lithium salts in dimethylformamide to yield the desired cyclohepta[b]pyridine system. []
- Multi-component reactions: One-pot reactions involving cycloheptanone, aromatic aldehydes, and malononitrile in the presence of sodium alkoxide can efficiently produce benzylidene-substituted derivatives. []
- N-Oxide chemistry: Conversion of this compound to its N-oxide, followed by transformation to the 9-hydroxy derivative and subsequent oxidation, provides a route to 5,6,7,8-tetrahydro-9H-cyclohepta[b]pyridin-9-one. []
Q6: How do substituents on the this compound core influence the crystal packing of these compounds?
A6: The nature and position of substituents play a crucial role in dictating intermolecular interactions within the crystal lattice. For instance, in derivatives featuring a 2-aminopyridine ring fused to the cycloheptane, N—H⋯Nnitrile hydrogen bonds often dominate, leading to the formation of inversion dimers. These dimers can further assemble into more complex architectures depending on other substituents present. [, ]
Q7: Are there homologous series of compounds incorporating the this compound core?
A7: Yes, researchers have synthesized and characterized homologous series where the size of the fused ring system is varied. For example, a series comprising 2-methoxy-4-(thiophen-2-yl)-substituted derivatives with increasing ring size (tetrahydroquinoline, tetrahydro-5H-cyclohepta[b]pyridine, and hexahydrocycloocta[b]pyridine) has been reported. While all three compounds exhibited C—H⋯N hydrogen bonding, their crystal packing and molecular conformations differed significantly. []
Q8: What analytical techniques are commonly employed to characterize this compound derivatives?
A8: A combination of techniques is used, including:
- NMR spectroscopy (1H and 13C): Provides detailed information about the structure and connectivity of atoms within the molecule. []
- X-ray crystallography: Reveals the three-dimensional arrangement of atoms in the solid state, offering valuable insights into molecular conformation, intermolecular interactions, and crystal packing. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.